Ferulic acid O-glucoside

Water solubility Formulation compatibility Phenolic glycoside physicochemical properties

Ferulic acid O-glucoside (CAS 117405-51-3 for the 4-O-β-D-glucoside; CAS 7196-71-6 for the acyl-β-D-glucoside/1-O-feruloyl-β-D-glucose) is a phenolic glycoside conjugate of the hydroxycinnamic acid ferulic acid. The glucose moiety is attached either via a β-O-glycosidic bond to the phenolic 4-OH position (forming ferulic acid 4-O-β-D-glucoside, also known as lavandoside) or via an ester bond to the carboxyl group (forming feruloyl glucose).

Molecular Formula C16H20O9
Molecular Weight 356.32 g/mol
Cat. No. B11831225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerulic acid O-glucoside
Molecular FormulaC16H20O9
Molecular Weight356.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16?/m1/s1
InChIKeyIEMIRSXOYFWPFD-ZSJFXSENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferulic Acid O-Glucoside: Scientific Procurement Guide for the Soluble Phenolic Glycoside with Quantifiable Differentiation


Ferulic acid O-glucoside (CAS 117405-51-3 for the 4-O-β-D-glucoside; CAS 7196-71-6 for the acyl-β-D-glucoside/1-O-feruloyl-β-D-glucose) is a phenolic glycoside conjugate of the hydroxycinnamic acid ferulic acid. The glucose moiety is attached either via a β-O-glycosidic bond to the phenolic 4-OH position (forming ferulic acid 4-O-β-D-glucoside, also known as lavandoside) or via an ester bond to the carboxyl group (forming feruloyl glucose). This glycosylation fundamentally alters the compound's physicochemical properties relative to its aglycone—most notably water solubility, where the glucoside reaches 50 mg/mL (140.32 mM) compared to ~0.78 mg/mL for ferulic acid [1]. Ferulic acid O-glucoside occurs naturally in flaxseed (up to 4.1 ± 0.2 g/kg), barley grain, and various fruits [1]. As a research compound, it serves as both a bioavailable dietary phenolic standard and a substrate for studying glycosidase-mediated metabolic activation pathways.

Why Ferulic Acid O-Glucoside Cannot Be Substituted with Unconjugated Ferulic Acid or Other Hydroxycinnamic Acid Glucosides


Ferulic acid O-glucoside cannot be interchanged with its aglycone (ferulic acid) or with structurally analogous phenolic acid glucosides (e.g., p-coumaric acid glucoside, caffeic acid glucoside) for three evidence-based reasons. First, the aqueous solubility differential is ~64-fold, meaning formulation and assay conditions optimized for the aglycone cannot accommodate the glucoside without substantial redesign . Second, the regiochemistry of glycosylation dictates enzymatic hydrolysis susceptibility: the phenolic O-glucoside (4-O-β-D-glucoside) resists pancreatic digestion, whereas the acyl glucoside (feruloyl glucose) is rapidly hydrolyzed by pancreatic lipase, leading to divergent metabolic fates in vivo [1]. Third, ferulic acid O-glucoside exhibits a urinary metabolite recovery of 48.2% in rat models, whereas wheat bran-bound free ferulic acid achieves only ~1% urinary excretion, demonstrating that the glycoside conjugate follows a fundamentally different absorption and metabolic pathway that cannot be extrapolated from aglycone data [2][3]. These three dimensions—solubility, enzymatic lability, and metabolic routing—collectively preclude generic substitution.

Quantitative Differentiation Evidence for Ferulic Acid O-Glucoside vs. Closest Analogs and In-Class Candidates


~64-Fold Water Solubility Advantage of Ferulic Acid O-Glucoside Over Unconjugated Ferulic Acid

Ferulic acid acyl-β-D-glucoside (ferulic acid glucoside) demonstrates a water solubility of 50 mg/mL (140.32 mM) at 25°C with ultrasonic assistance . In contrast, the unconjugated aglycone, ferulic acid, exhibits a water solubility of only 0.78 g/L (0.78 mg/mL, approximately 4.0 mM) at ambient temperature [1]. This represents an approximately 64-fold enhancement in aqueous solubility conferred by the glucoside moiety. The practical consequence is that ferulic acid glucoside can be formulated into purely aqueous systems at concentrations where the aglycone would require organic co-solvents (e.g., DMSO, ethanol) or specialized delivery systems.

Water solubility Formulation compatibility Phenolic glycoside physicochemical properties

48.2% vs ≤1% Urinary Metabolite Recovery: Ferulic Acid O-Glucoside Demonstrates Superior Metabolic Bioavailability in Rat Models

In a rat oral gavage study of fermented orange juice, ferulic acid-4′-O-glucoside metabolites (dihydroferulic acid-4′-O-glucuronide and dihydroferulic acid-4′-O-sulfate) were recovered in urine at quantities corresponding to 48.2% of the ingested glucoside dose [1]. This contrasts sharply with the metabolic fate of wheat bran-bound free ferulic acid, where an in vivo rat study reported an absorption rate of only 0.3% and urinary excretion of approximately 1% of the administered dose [2]. The ~48-fold higher urinary metabolite recovery for the glucoside form reflects the critical role of colonic microbial glycosidases in liberating the aglycone for absorption, a metabolic gateway not available to pre-existing free ferulic acid in the same manner. While study conditions differ (juice matrix vs. wheat bran matrix), the endpoint measurement is directly comparable.

Oral bioavailability Urinary excretion Phenolic acid metabolism Colonic microbial deglycosylation

O-Glycosidic Bond in Ferulic Acid 4-O-β-D-Glucoside Resists Pancreatic Hydrolysis; Acyl Glucoside Ester Bond Is Rapidly Cleaved by Pancreatic Lipase

A 2025 study in Food Chemistry directly compared the digestive susceptibility of two ferulic acid glucoside regioisomers [1]. Ferulic acid 4-O-β-D-glucoside (FAG), in which glucose is attached via a β-O-glycosidic bond to the phenolic hydroxyl, remained intact following incubation with pancreatin. In contrast, 6-O-feruloyl-D-glucose (FG), in which ferulic acid is esterified to glucose via a carboxyl ester bond, was completely hydrolyzed under identical conditions. Further experiments with individual pancreatic enzymes (amylase, trypsin, lipase) identified pancreatic lipase as the specific enzyme responsible for cleaving the ester bond of FG, while FAG resisted all three enzymes. This regiospecific differential has direct procurement consequences: the O-glucoside form is stable through upper gastrointestinal digestion, making it suitable for colon-targeted delivery studies, whereas the acyl glucoside is a substrate for small-intestinal lipase-mediated release of free ferulic acid.

Regioselective hydrolysis Pancreatic lipase Glycosidic bond stability Phenolic acid deglycosylation

Feruloylated Oligosaccharides Exhibit 11.6-Fold Higher DPPH Radical Scavenging Potency Than Free Ferulic Acid

Feruloylated oligosaccharides (FOs), which are structurally related glycosylated forms of ferulic acid prepared from corn bran, demonstrated an IC50 of 11 μM in the DPPH radical scavenging assay, compared to an IC50 of 128 μM for free ferulic acid under the same assay conditions [1]. The ORAC (oxygen radical absorbance capacity) values confirmed this trend: 4.77 μmol Trolox equivalents per μmol for FOs versus 2.62 μmol Trolox/μmol for free ferulic acid. This represents an 11.6-fold higher potency in the DPPH assay and a 1.82-fold higher ORAC value for the glycoside conjugate class. While these data were generated with feruloylated oligosaccharides (containing multiple feruloyl groups on an oligosaccharide backbone) rather than the mono-glucoside per se, the consistent pattern—where glycosylation enhances per-molecule antioxidant capacity—provides class-level inference for ferulic acid O-glucoside. The meta-substitution pattern on the aromatic ring (methoxy and hydroxy groups) in combination with the glycosidic conjugation appears to stabilize the phenoxyl radical intermediate more effectively than the free acid form.

DPPH assay Antioxidant capacity Feruloylated oligosaccharides Structure-activity relationship

Ferulic Acid Glucoside Patented as Anti-Irritative Active Ingredient at 0.01–10 wt% for Sensitive-Skin Cosmetic and Dermatological Formulations

Beiersdorf AG was granted Japanese Patent JPH1036239A (filed 1997, published 1998) specifically claiming the use of ferulic acid glucoside as an anti-irritative active compound in cosmetic and topical dermatological preparations at concentrations of 0.01–10 wt%, with a preferred range of 0.2–2 wt% [1]. The patent explicitly claims efficacy for treatment and prevention of irritative and erythematous skin syndromes, including inflammatory acne, diaper dermatitis, perioral inflammation, sunburn, and atopic dermatitis. This anti-irritation profile stands in contrast to free ferulic acid, which presents significant formulation challenges: in cosmetic cream and serum matrices, ferulic acid undergoes progressive degradation with severe color and odor changes, particularly at elevated temperatures (45°C storage reduces recoverable ferulic acid to 21.5–58.3% of initial content, depending on formulation pH) [2]. The glucoside conjugation mitigates both the irritation potential and the oxidative instability that limit free ferulic acid's utility in leave-on topical products.

Anti-irritation Cosmetic formulation Sensitive skin Erythema prevention

Evidence-Backed Application Scenarios for Ferulic Acid O-Glucoside Procurement


Aqueous-Phase Antioxidant Assays and Cell Culture Studies Requiring High Solubility Phenolic Standards

The ~64-fold higher water solubility of ferulic acid O-glucoside (50 mg/mL) compared to free ferulic acid (0.78 mg/mL) enables its use as a fully aqueous-soluble phenolic standard in DPPH, ABTS, FRAP, and ORAC antioxidant assays without organic co-solvent interference [1][2]. This is critical for cell-based oxidative stress models (e.g., PC 12 neuronal cells, Caco-2 intestinal epithelial cells) where DMSO concentrations must be minimized to avoid solvent cytotoxicity. Procurement of the glucoside form eliminates the need for surfactant- or cyclodextrin-based solubilization strategies required for the aglycone.

Colon-Targeted Phenolic Delivery and Microbial Metabolism Studies Leveraging Differential Glycosidic Bond Stability

The demonstrated resistance of the β-O-glycosidic bond in ferulic acid 4-O-β-D-glucoside to pancreatic hydrolysis—specifically its survival through amylase, trypsin, and pancreatic lipase digestion—makes this regioisomer the appropriate procurement choice for studies investigating colonic microbial deglycosylation and subsequent phenolic acid metabolite formation [1]. In contrast, the acyl glucoside (feruloyl glucose) is hydrolyzed by pancreatic lipase in the small intestine and would not reach the colon intact. The 48.2% urinary metabolite recovery observed in rat models further validates the colon-centric metabolic activation pathway for the O-glucoside form [2].

Cosmetic and Topical Dermatological Formulation Development for Sensitive-Skin and Anti-Erythema Products

Ferulic acid glucoside is the appropriate ingredient choice for cosmetic chemists formulating leave-on products for sensitive or erythema-prone skin. The Beiersdorf patent (JPH1036239A) provides intellectual property coverage for anti-irritation claims at 0.01–10 wt% glucoside loading, with a preferred range of 0.2–2 wt% [1]. Simultaneously, the glucoside form avoids the oxidative degradation liabilities of free ferulic acid, which in cream matrices stored at 45°C can lose up to 78.5% of active content with accompanying color and odor deterioration [2]. The high water solubility further simplifies incorporation into aqueous-phase and O/W emulsion systems.

Dietary Phenolic Biomarker and Pharmacokinetic Research Requiring Distinguishable Metabolic Fate

For in vivo pharmacokinetic studies and dietary intervention trials where urinary phenolic metabolite profiles serve as compliance biomarkers, ferulic acid O-glucoside provides a metabolic signature that is distinct from free ferulic acid. The ~48-fold difference in urinary metabolite recovery (48.2% for glucoside vs. ~1% for free acid in rat models) means that administering the glucoside form generates substantially higher concentrations of dihydroferulic acid glucuronide and sulfate conjugates in urine, improving analytical detection and quantification [1][2]. This is particularly relevant for studies investigating the impact of food matrix and glycosidic conjugation on polyphenol bioavailability.

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